molecular formula C14H21NO2S B4423124 4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide

4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide

Cat. No.: B4423124
M. Wt: 267.39 g/mol
InChI Key: RSOBOCRPJUBRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide is an organic compound with the molecular formula C14H21NO2S and a molecular weight of 267.38704 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process by providing better control over reaction parameters such as temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to its benzyl analogs. These differences can affect its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-11-3-7-13(8-4-11)15-18(16,17)14-9-5-12(2)6-10-14/h5-6,9-11,13,15H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOBOCRPJUBRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.